molecular formula C26H30ClNO9 B13028877 13-DeoxycarminomycinHCl

13-DeoxycarminomycinHCl

Cat. No.: B13028877
M. Wt: 536.0 g/mol
InChI Key: ISSMADZJNWYFLI-JPRSCCAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Anthracycline Antibiotics and Analogs

Anthracyclines represent a class of potent antibiotics and chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and numerous solid tumors. ineosopen.orgwikipedia.orgmedicalnewstoday.com These compounds are naturally produced by different species of Streptomyces bacteria, with the first, daunorubicin (B1662515), being isolated from Streptomyces peucetius in the 1960s. ineosopen.orgbiomedpharmajournal.org Structurally, anthracyclines are characterized by a tetracyclic aglycone core, which is a four-ringed quinone structure, attached to a sugar moiety, most commonly an amino sugar. biomedpharmajournal.org

The primary mechanism of action for anthracyclines involves their ability to intercalate between the base pairs of DNA, thereby inhibiting DNA and RNA synthesis. wikipedia.orgnih.gov This interference with nucleic acid metabolism is particularly effective against rapidly dividing cancer cells. medicalnewstoday.com Furthermore, they are known to inhibit the enzyme topoisomerase II, which is crucial for DNA replication and repair. ineosopen.orgnih.gov This dual action contributes to their high efficacy as anticancer agents. biomedpharmajournal.org

Despite their effectiveness, the clinical utility of anthracyclines is often limited by significant side effects, most notably cardiotoxicity, which can cause dose-limiting and sometimes irreversible damage to the heart muscle. wikipedia.orgnih.gov This has driven extensive research into the development of anthracycline analogs. Since the initial discovery of daunorubicin, over a thousand structural analogues have been synthesized in an effort to create new compounds with an improved therapeutic index—that is, maintaining or enhancing antitumor activity while reducing toxicity. spandidos-publications.com Notable examples of clinically important analogs include doxorubicin (B1662922), epirubicin, and idarubicin. wikipedia.org These modifications often involve changes to the aglycone or the sugar portion of the molecule, aiming to alter properties such as lipophilicity, DNA binding affinity, and interaction with topoisomerase II. spandidos-publications.comaacrjournals.org

Compound Origin/Type Common Use
DaunorubicinNatural ProductLeukemia, Lymphoma ineosopen.org
DoxorubicinSemisyntheticSolid tumors, Leukemia, Lymphoma ineosopen.org
EpirubicinSemisyntheticBreast cancer, Solid tumors ineosopen.orgwikipedia.org
IdarubicinSemisyntheticLeukemia ineosopen.orgwikipedia.org

Historical Context of 13-Deoxycarminomycin (B1664541) HCl Research

The discovery and study of 13-Deoxycarminomycin are rooted in the broader effort to understand and manipulate anthracycline biosynthesis. Research published in 1985 reported the isolation of a new antitumor antibiotic, 13-deoxycarminomycin, from the anthracycline complex produced by Streptomyces peucetius var. carminatus (ATCC 31502). nih.govacs.org This strain is a biochemical mutant of Streptomyces peucetius var. caesius, the microorganism known for producing doxorubicin. nih.gov

The initial characterization of 13-deoxycarminomycin revealed its nature as a biosynthetic anthracycline. nih.gov It demonstrated antibacterial properties and in vitro cytotoxic activity against HeLa cells. nih.govmedchemexpress.com Crucially, it was also found to be active against P-388 murine leukemia, establishing its potential as an antineoplastic agent. nih.govebi.ac.uk

Subsequent research focused on its role as an intermediate in the biosynthetic pathway of more complex anthracyclines like daunorubicin and doxorubicin. wikipedia.orgasm.org Studies have shown that 13-deoxycarminomycin can be converted to other anthracyclines through enzymatic reactions. For instance, the enzyme DoxA, a cytochrome P-450 monooxygenase, can hydroxylate 13-deoxycarminomycin to form 13-dihydrocarminomycin (B1207085). ebi.ac.ukasm.org This understanding of its position in the biosynthetic pathway has been critical for efforts in microbial strain engineering to produce novel or higher yields of specific anthracyclines. google.com The synthesis of derivatives, such as 4'-O-acyl derivatives of 13-deoxocarminomycin, has also been explored to evaluate how modifications affect antitumor activity. ebi.ac.uknih.gov

Significance of 13-Deoxycarminomycin HCl in Chemical Biology and Medicinal Chemistry Research

13-Deoxycarminomycin holds considerable significance in the fields of chemical biology and medicinal chemistry, primarily as a key biosynthetic intermediate and a scaffold for creating new analogs. ebi.ac.ukontosight.ai Its importance stems from its position in the production pathway of doxorubicin, one of the most effective and widely used anticancer drugs. biomedpharmajournal.orgwikipedia.org Understanding the enzymatic steps that convert 13-deoxycarminomycin into subsequent molecules provides valuable insights into the natural assembly of these complex natural products. asm.org

In chemical biology, 13-deoxycarminomycin serves as a tool to probe the mechanisms of anthracycline biosynthesis. asm.org By using it as a substrate in in vitro and in vivo bioconversion studies, researchers can elucidate the function of specific enzymes like hydroxylases (e.g., DoxA) and methyltransferases (e.g., DauK) involved in the pathway. ebi.ac.ukasm.org These studies are fundamental to the field of synthetic biology, where engineered microorganisms are developed to produce valuable compounds. google.com

In medicinal chemistry, 13-Deoxycarminomycin is a valuable starting point for the semisynthesis of novel anthracycline derivatives. nih.gov Researchers have synthesized analogs by modifying its structure, such as creating 4'-O-acyl derivatives, to investigate structure-activity relationships. ebi.ac.uknih.gov The goal of this research is to develop new compounds that might circumvent the limitations of current anthracyclines, such as drug resistance and cardiotoxicity. spandidos-publications.com For example, a related compound, 10-carboxy-13-deoxocarminomycin, is also studied as a lead compound for developing new drugs with potentially improved efficacy. lookchem.com The cytotoxic activity of 13-deoxycarminomycin itself against tumor cell lines like P388 and HeLa validates its core structure as a pharmacologically active agent. nih.govmedchemexpress.com

Research Area Significance of 13-Deoxycarminomycin Key Findings
Chemical Biology Serves as a key intermediate to study anthracycline biosynthesis. asm.orgElucidates the function of enzymes like DoxA and DauK in the doxorubicin pathway. ebi.ac.ukasm.org
Medicinal Chemistry Acts as a scaffold for creating novel anthracycline analogs. nih.govDemonstrates inherent cytotoxic activity against cancer cells; derivatives show potential for improved antitumor efficacy. nih.govnih.gov
Synthetic Biology A target molecule in engineered microbial production systems. google.comUnderstanding its formation and conversion allows for manipulation of biosynthetic pathways to produce desired anthracyclines. asm.org

Properties

Molecular Formula

C26H30ClNO9

Molecular Weight

536.0 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C26H29NO9.ClH/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32;/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3;1H/t10-,13-,15-,16-,21+,26-;/m0./s1

InChI Key

ISSMADZJNWYFLI-JPRSCCAZSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O.Cl

Canonical SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O.Cl

Origin of Product

United States

Synthetic and Semisynthetic Methodologies for 13 Deoxycarminomycinhcl and Its Analogs

Chemical Synthesis Pathways for 13-Deoxyanthracyclines

The total synthesis of 13-deoxyanthracyclines, including 13-Deoxycarminomycin (B1664541), represents a significant challenge in organic chemistry due to the complex, stereochemically rich structure of the anthracycline core. Researchers have developed various strategies to construct the tetracyclic aglycone and subsequently attach the daunosamine (B1196630) sugar moiety.

Koenigs-Knorr Condensation Approaches

The Koenigs-Knorr condensation is a classical and widely utilized method for the formation of glycosidic bonds, a critical step in the synthesis of anthracyclines like 13-Deoxycarminomycin. This reaction typically involves the coupling of a glycosyl halide (the sugar component) with an alcohol (the aglycone) in the presence of a promoter, often a silver or mercury salt. In the context of 13-deoxyanthracycline synthesis, this approach is applied to couple a protected daunosamine derivative with the C7-hydroxyl group of the aglycone, carminomycinone. The stereochemical outcome of this glycosylation is crucial for the biological activity of the final compound. Research has focused on optimizing reaction conditions, including the choice of promoter and solvent, to achieve high yields and stereoselectivity for the desired α-anomer.

Tosylhydrazone Reduction Methodologies

A key transformation in the synthesis of 13-deoxyanthracyclines is the reduction of a C13-keto group to a methylene (B1212753) group. One effective method for this conversion is the Wolff-Kishner reduction, or variants thereof, such as the use of tosylhydrazones. The C13-ketone of an anthracycline precursor is first converted to its corresponding tosylhydrazone by reaction with tosylhydrazine. Subsequent treatment of this tosylhydrazone with a reducing agent, such as sodium borohydride (B1222165) or catecholborane, leads to the desired 13-deoxy product. This methodology has proven to be a reliable route for accessing 13-deoxyanthracyclines from more readily available 13-oxo precursors.

Investigation of Selective Deoxygenation Strategies

The selective removal of the C13-hydroxyl group is another important strategy for the synthesis of 13-deoxyanthracyclines. This transformation can be challenging due to the presence of other sensitive functional groups within the anthracycline molecule. One common approach involves the Barton-McCombie deoxygenation. In this method, the C13-hydroxyl group is first converted into a thiocarbonyl derivative, such as a xanthate or a thiocarbamate. Subsequent treatment with a radical initiator, like AIBN (azobisisobutyronitrile), and a radical mediator, typically tributyltin hydride, results in the reductive cleavage of the C-O bond, affording the 13-deoxy compound. Researchers have explored various thiocarbonyl derivatives and reaction conditions to improve the efficiency and selectivity of this deoxygenation process.

Derivatization Techniques for Analog Generation

The generation of analogs of 13-Deoxycarminomycin is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates with improved therapeutic profiles. Derivatization techniques focus on modifying specific functional groups within the molecule to modulate its biological activity, selectivity, and pharmacokinetic properties.

Functional Group Modification Strategies

Table 1: Examples of Functional Group Modifications in 13-Deoxycarminomycin Analogs

Modification SiteType of ModificationPotential Impact
Aglycone D-ringIntroduction of substituentsAltered DNA binding and intercalation
C4-methoxyl groupDemethylation or replacementModified biological activity
C3'-amino groupAcylation, alkylationChanges in cellular uptake and target interaction
C4'-hydroxyl groupEsterification, etherificationModulation of pharmacokinetic properties

Applications of Chiral Derivatization Agents (CDAs) in Analog Synthesis

Chiral derivatization agents (CDAs) play a significant role in the synthesis and analysis of stereochemically pure anthracycline analogs. In the context of synthesis, chiral auxiliaries can be employed to control the stereochemistry of key bond-forming reactions, ensuring the formation of the desired enantiomer or diastereomer. For analytical purposes, CDAs are used to convert enantiomeric or diastereomeric mixtures into derivatives that can be separated and quantified using chromatographic techniques like HPLC or NMR spectroscopy. This is particularly important for verifying the stereochemical integrity of the final products, as the stereochemistry at multiple centers, especially on the A-ring and the daunosamine sugar, is critical for biological activity.

Biosynthesis and Biotechnological Production of 13 Deoxycarminomycinhcl

Isolation from Microbial Sources

13-Deoxycarminomycin (B1664541) is a naturally occurring anthracycline antibiotic isolated from the fermentation broth of specific microbial strains. nih.govebi.ac.uk Notably, it has been identified as a product of Streptomyces peucetius var. carminatus (ATCC 31502). nih.govresearchgate.netresearchgate.net This particular strain is a biochemical mutant derived from Streptomyces peucetius var. caesius, which is itself a known producer of doxorubicin (B1662922). nih.govebi.ac.ukresearchgate.net The isolation of 13-Deoxycarminomycin often occurs alongside other known anthracyclines, such as carminomycin, 13-dihydrocarminomycin (B1207085), daunorubicin (B1662515), and doxorubicin, which are typically present as minor constituents in the crude extract. acs.org The initial discovery and isolation of this compound highlighted its presence within a complex of related anthracycline molecules produced by the microorganism. nih.govacs.org

The process of isolating 13-Deoxycarminomycin involves extracting the fermentation broth, followed by chromatographic techniques to separate the various components of the anthracycline complex. acs.org This allows for the purification of 13-Deoxycarminomycin for further structural elucidation and biological evaluation. acs.org The characterization of this compound as a "new biosynthetic anthracycline" underscored the diversity of secondary metabolites that can be generated through microbial biosynthesis and the potential for discovering novel bioactive molecules from microbial sources. nih.govacs.org

Deoxyaminosugar Biosynthetic Pathways

The general pathway for the biosynthesis of dTDP-L-daunosamine, the activated sugar donor for anthracycline glycosylation, has been studied in S. peucetius. acs.org While the specific attachment of the deoxyaminosugar to the 13-deoxycarminomycinone aglycone follows the general principles of anthracycline biosynthesis, the precise enzymatic steps for this specific substrate are an area of ongoing research. The ability to produce different deoxyaminosugars and attach them to various aglycones is a key strategy in generating novel anthracyclines with potentially improved properties. researchgate.net

The key steps in the biosynthesis of the deoxyaminosugar precursor, dTDP-L-daunosamine, are as follows:

Conversion of D-glucose 1-phosphate to dTDP-D-glucose. acs.org

Dehydration of dTDP-D-glucose to form a 4-keto-6-deoxy intermediate. acs.org

A series of enzymatic reactions including transamination, epimerization, and reduction to yield the final dTDP-L-daunosamine. acs.orgresearchgate.net

Understanding these pathways is crucial for the targeted genetic engineering of microbial strains to produce novel anthracycline derivatives. researchgate.netresearchgate.net

Genetic and Biochemical Studies of Biosynthetic Enzymes

The biosynthesis of 13-Deoxycarminomycin is governed by a cluster of genes that encode the enzymes responsible for each step of the pathway. researchgate.net Genetic and biochemical studies have been instrumental in elucidating the function of these enzymes. In Streptomyces species, the genes for antibiotic biosynthesis are typically clustered together, facilitating their regulation and transfer. nih.gov

Several key enzymes involved in the later steps of anthracycline biosynthesis, which are relevant to 13-Deoxycarminomycin, have been characterized:

DauP: This enzyme, an esterase, is responsible for removing the carbomethoxy group from ε-rhodomycinone-glycoside (rhodomycin D) to form 10-carboxy-13-deoxycarminomycin (B1219846). researchgate.netresearchgate.net

DauK: A methyltransferase that has been shown to methylate the 4-hydroxyl group of various anthracyclines, including 10-carboxy-13-deoxycarminomycin and 13-deoxycarminomycin itself. researchgate.netresearchgate.net

DoxA: A cytochrome P450 monooxygenase that catalyzes multiple oxidative steps. nih.govgoogle.com It is involved in the conversion of 13-deoxycarminomycin to 13-dihydrocarminomycin and its subsequent oxidation to carminomycin. researchgate.netnih.gov DoxA also acts on the 4-O-methylated counterparts of these molecules. nih.gov

DnrV: The protein product of the dnrV gene is believed to act in conjunction with DoxA in the conversion of 13-deoxycarminomycin to carminomycin. uniprot.orgnih.gov

The study of these enzymes, often through recombinant expression and in vitro assays, has provided detailed insights into the reaction mechanisms and substrate specificities, which is fundamental for the rational design of biosynthetic pathways to produce novel anthracyclines. acs.orgresearchgate.netnih.gov

Table 1: Key Enzymes in the Biosynthesis of 13-Deoxycarminomycin and Related Anthracyclines

Enzyme Gene Function Substrates Products
DauP dauP Esterase Rhodomycin D 10-carboxy-13-deoxycarminomycin
DauK dauK Methyltransferase 10-carboxy-13-deoxycarminomycin, 13-Deoxycarminomycin 10-carboxy-13-deoxydaunorubicin, 13-Deoxydaunorubicin
DoxA doxA Cytochrome P450 Monooxygenase 13-Deoxycarminomycin, 13-Deoxydaunorubicin 13-Dihydrocarminomycin, 13-Dihydrodaunorubicin
DnrV dnrV Putative Oxidoreductase 13-Deoxycarminomycin (with DoxA) Carminomycin (with DoxA)

Fermentation Processes for Compound Production

The production of 13-Deoxycarminomycin is achieved through submerged fermentation of the producing microorganism, Streptomyces peucetius var. carminatus. nih.govresearchgate.net This process involves cultivating the strain in a nutrient-rich medium under controlled conditions to promote the synthesis and accumulation of the desired compound. researchgate.net

A typical fermentation medium for Streptomyces species includes a carbon source (like glucose), a nitrogen source (like brewer's yeast), and various inorganic salts to support microbial growth and secondary metabolite production. researchgate.netacs.org The fermentation is carried out in shake flasks for laboratory-scale production or in stirred fermenters for larger quantities. researchgate.netnih.gov

Key parameters that are controlled during fermentation include:

Temperature: Typically maintained around 30°C. nih.gov

Aeration: A constant supply of sterile air is crucial for the aerobic metabolism of Streptomyces. researchgate.netnih.gov

Agitation: Stirring ensures proper mixing of nutrients and oxygen transfer. researchgate.netnih.gov

pH: While not always controlled, maintaining an optimal pH can be important for enzyme activity and product stability. nih.gov

The fermentation is typically run for a period of several days, after which the mycelium and culture broth are harvested for extraction and purification of the anthracyclines. acs.orgnih.gov The use of resins, such as Amberlite XAD-7 or Diaion HP-20, in the fermentation broth can enhance the recovery of anthracycline metabolites by adsorbing them from the medium. google.com The development of optimized fermentation processes is a key aspect of improving the yield and cost-effectiveness of producing these valuable compounds. researchgate.net

Molecular and Cellular Pharmacology of 13 Deoxycarminomycinhcl

DNA Binding Interactions:Covering modes of DNA binding (intercalation vs. groove binding), spectroscopic and biophysical characterization of DNA-compound complexes, and sequence selectivity.

The extensive search did not yield any specific experimental data, such as spectroscopic analyses (UV-Vis, fluorescence, circular dichroism), biophysical data (isothermal titration calorimetry, viscometry), or DNA footprinting assays, that are necessary to accurately describe these aspects for 13-Deoxycarminomycin (B1664541) HCl.

Therefore, to maintain scientific accuracy and adhere to the strict content inclusions and exclusions provided, it is not possible to generate the requested in-depth article. Providing a detailed narrative on these specific topics for 13-Deoxycarminomycin HCl would require extrapolation from related compounds, which would violate the core instructions of the request.

Topoisomerase Inhibition Studies

Extensive searches of scientific literature reveal a notable absence of specific studies focusing on the topoisomerase inhibition properties of 13-Deoxycarminomycin HCl. As a member of the anthracycline class of antibiotics, its mechanism of action is presumed to be similar to that of its parent compound, carminomycin, and other well-studied anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515). nih.govnih.gov These compounds are primarily recognized as potent inhibitors of DNA topoisomerases, enzymes crucial for managing DNA topology during cellular processes such as replication, transcription, and recombination. biomedpharmajournal.orgresearchgate.net The following sections will, therefore, discuss the general principles of topoisomerase inhibition by anthracyclines, which are expected to be relevant to 13-Deoxycarminomycin HCl.

Inhibition of DNA Topoisomerase I and II Isoforms

Specific data on the inhibitory activity of 13-Deoxycarminomycin HCl against different isoforms of DNA topoisomerase I and II are not available in the current body of scientific literature. However, anthracyclines are predominantly known as inhibitors of topoisomerase II (Top2). nih.govmdpi.com There are two major isoforms of Top2 in mammalian cells, Top2α and Top2β, both of which can be targeted by anthracyclines. nih.govmdpi.com The action of anthracyclines on Top2α is generally considered the basis for their anticancer activity due to this isoform's significant role in cell proliferation. mdpi.com While some anthracycline derivatives may also exhibit inhibitory effects on topoisomerase I (Top1), this is not their primary mechanism of action. researchgate.net A comparative study on a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin, showed no apparent effect on topoisomerase IIβ activity, suggesting that modifications at the 13-position can influence topoisomerase II interaction. nih.gov

Topoisomerase Isoform Inhibitory Concentration (IC50) of 13-Deoxycarminomycin HCl Reference
Topoisomerase IData not availableN/A
Topoisomerase IIαData not availableN/A
Topoisomerase IIβData not availableN/A

Stabilization of DNA-Topoisomerase Cleavage Complexes

There is no specific research documenting the stabilization of DNA-topoisomerase cleavage complexes by 13-Deoxycarminomycin HCl. The hallmark mechanism of action for many anthracyclines, acting as "topoisomerase poisons," is the stabilization of a transient intermediate in the enzyme's catalytic cycle known as the cleavage complex. nih.govnih.gov In this complex, the topoisomerase enzyme is covalently bound to the cleaved DNA strand. nih.gov By stabilizing this complex, anthracyclines prevent the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks, which can trigger cell death. nih.govnih.gov This stabilization of the Top2-DNA cleavage complex is a key factor in the cytotoxic effects of these compounds. nih.gov

Parameter Finding for 13-Deoxycarminomycin HCl General Finding for Anthracyclines
Formation of Ternary ComplexData not availableForms a stable drug-enzyme-DNA complex
Reversibility of ComplexData not availableThe stabilized cleavage complex is a reversible molecular event
Consequence of StabilizationData not availableAccumulation of DNA double-strand breaks, leading to apoptosis

Catalytic Inhibition Mechanisms

Specific studies on the catalytic inhibition mechanisms of 13-Deoxycarminomycin HCl are not present in the available literature. Topoisomerase inhibitors can be broadly classified into two categories: topoisomerase poisons, which stabilize the cleavage complex, and catalytic inhibitors, which interfere with the enzyme's activity without trapping the cleavage complex. nih.govwikipedia.org Some anthracyclines, such as aclarubicin, are known to act as catalytic inhibitors. wikipedia.orgresearchgate.net These inhibitors may block the binding of the enzyme to DNA or inhibit the ATP-dependent steps of the topoisomerase II catalytic cycle, thereby preventing the enzyme from carrying out its function without inducing DNA breaks. researchgate.net Drugs that function as catalytic inhibitors are thought to have different biological consequences compared to topoisomerase poisons. nih.gov

Other Macromolecular Interactions

Information regarding other macromolecular interactions of 13-Deoxycarminomycin HCl is scarce. The biological activity of anthracyclines is not solely attributed to their interaction with topoisomerases; they are also known to interact with other cellular components.

Protein-Ligand Binding Analysis

Specific protein-ligand binding analyses for 13-Deoxycarminomycin HCl are not documented. Anthracyclines, due to their chemical structure, can participate in various binding interactions. For instance, studies on carminomycin have shown that it can be immobilized on supports and still exert cytotoxic effects, suggesting interactions at the cell surface. nih.gov The binding of drugs to plasma proteins, such as albumin, is a critical factor in their pharmacokinetic properties, but specific data for 13-Deoxycarminomycin HCl is not available. mdpi.com

Protein Target Binding Affinity (Kd) of 13-Deoxycarminomycin HCl Method of Analysis
Human Serum AlbuminData not availableN/A
Other Plasma ProteinsData not availableN/A

Enzyme Modulation (excluding Topoisomerase)

There is no available research on the modulation of other enzymes by 13-Deoxycarminomycin HCl. Some studies on related anthracyclines have explored their effects on other enzyme systems. For example, the reduction of the C13 carbonyl group in some anthracyclines is catalyzed by carbonyl reductases, and this metabolic process can influence their biological activity. boisestate.edu However, without the C13 carbonyl group, as in 13-deoxydoxorubicin, the interaction with such enzymes would be altered. boisestate.edu The principles of enzyme inhibition studies, including the determination of IC50 values and the mode of inhibition, are well-established for various drugs, but these have not been specifically applied to 13-Deoxycarminomycin HCl in the available literature. nih.govmdpi.com

In-Depth Analysis of 13-Deoxycarminomycin HCl's Impact on Cellular Pathways Remains Largely Undefined

While 13-Deoxycarminomycin is recognized as a biosynthetic anthracycline antibiotic with cytotoxic and antibacterial properties, detailed research specifically elucidating the molecular and cellular pharmacology of its hydrochloride salt, 13-Deoxycarminomycin HCl, particularly concerning its modulation of cellular pathways, is not extensively available in publicly accessible scientific literature. nih.gov The primary mechanism of action for the broader class of anthracyclines involves the direct interference with fundamental cellular processes, namely DNA intercalation and the inhibition of topoisomerase II. These actions disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.

The general understanding of anthracycline activity suggests that these compounds position themselves between the base pairs of DNA, a process known as intercalation. This physical insertion distorts the DNA structure, thereby obstructing the machinery responsible for replication and the transcription of genetic information into RNA.

Furthermore, anthracyclines are known to be potent inhibitors of topoisomerase II. This essential enzyme is responsible for managing the topological state of DNA by creating transient double-strand breaks to allow for the passage of another DNA segment, which is crucial during replication and transcription. By stabilizing the complex formed between topoisomerase II and DNA, anthracyclines prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. This DNA damage is a critical signal for the cell to initiate apoptotic pathways.

The cellular response to such significant DNA damage typically involves the activation of cell cycle checkpoints. These checkpoints are regulatory mechanisms that halt the progression of the cell cycle to allow time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis. This programmed cell death is a key mechanism for eliminating cells with compromised genomic integrity, thereby preventing the proliferation of potentially cancerous cells.

Although these mechanisms are well-established for prominent anthracyclines like doxorubicin and daunorubicin, specific and detailed research findings on how 13-Deoxycarminomycin HCl precisely modulates these and potentially other cellular pathways are scarce. Consequently, the creation of detailed data tables illustrating the specific effects of 13-Deoxycarminomycin HCl on various cellular components and pathways is not feasible based on the currently available information. Further focused research is required to delineate the specific molecular interactions and cellular consequences of treatment with 13-Deoxycarminomycin HCl.

In Vitro Biological Activity Investigations

Cell-Based Bioassay Systems

Research into the cytotoxic potential of 13-Deoxycarminomycin (B1664541) has utilized various cell-based bioassay systems to quantify its effects on cancer cell lines. The compound has demonstrated notable activity against both human and murine cancer cells.

In a colony-inhibition test on HeLa cells, a human cervical cancer cell line, 13-Deoxycarminomycin was found to be more active than the well-known anthracycline, Daunorubicin (B1662515), but less active than Carminomycin.

Furthermore, its cytotoxic activity was evaluated against P-388 murine leukemia cells, including a doxorubicin-sensitive strain (P-388/S) and a doxorubicin-resistant strain (P-388/DX). In these assays, 13-Deoxycarminomycin exhibited greater cytotoxicity than both Daunorubicin and Carminomycin against the sensitive P-388/S cell line. Significantly, both 13-Deoxycarminomycin and Carminomycin displayed high activity against the doxorubicin-resistant P-388/DX strain, which is known to have cross-resistance to many other anthracyclines. researchgate.net

The following table summarizes the cytotoxic activity of 13-Deoxycarminomycin in comparison to related compounds.

Cell LineCompoundIC50 (µg/mL)
HeLa 13-Deoxycarminomycin0.04
Daunorubicin0.08
Carminomycin0.02
P-388/S 13-Deoxycarminomycin0.02
Daunorubicin0.04
Carminomycin0.04
P-388/DX 13-Deoxycarminomycin0.15
Daunorubicin>1
Carminomycin0.15

Effects on Cellular Processes (e.g., Cell Cycle Progression, Cell Differentiation)

The precise effects of 13-Deoxycarminomycin HCl on cellular processes such as cell cycle progression and cell differentiation have not been extensively detailed in the available scientific literature. However, as an anthracycline antibiotic, its mechanism of action is presumed to be similar to other members of this class.

Anthracyclines are known to exert their cytotoxic effects primarily through the inhibition of DNA and RNA synthesis. nih.govmedscape.comwikipedia.org This is achieved through several mechanisms, with the most widely accepted being the interaction with topoisomerase-II. nih.govwikipedia.org By forming a stable ternary complex with DNA and topoisomerase-II, anthracyclines prevent the re-ligation of double-stranded DNA breaks, which in turn leads to an arrest of the cell cycle and the initiation of apoptosis, or programmed cell death. nih.govwikipedia.org

Additionally, the planar chromophore moiety of anthracyclines allows them to intercalate between the base pairs of the DNA double helix. nih.govmedscape.comwikipedia.org This intercalation interferes with the machinery of DNA replication and transcription, further contributing to the inhibition of cell division. nih.govwikipedia.org Given these established mechanisms for the anthracycline class, it is highly probable that 13-Deoxycarminomycin HCl impacts cell cycle progression through similar pathways, leading to cell cycle arrest, although specific studies on this compound are needed for confirmation.

There is currently a lack of specific research findings on the direct effects of 13-Deoxycarminomycin HCl on cell differentiation.

Antimicrobial Activity Studies

In addition to its antitumor properties, 13-Deoxycarminomycin has demonstrated antibacterial activity. researchgate.netnih.gov The minimum inhibitory concentration (MIC) of the compound has been determined for several microorganisms, providing insight into its antimicrobial spectrum. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The antibacterial activity of 13-Deoxycarminomycin is summarized in the table below.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 6538 P0.1
Sarcina luteaATCC 93410.05
Bacillus subtilisATCC 66330.2
Escherichia coli>100
Klebsiella pneumoniae>100
Pseudomonas aeruginosa>100
Candida albicans>100
Saccharomyces cerevisiae>100

As indicated by the data, 13-Deoxycarminomycin shows potent activity against Gram-positive bacteria such as Staphylococcus aureus, Sarcina lutea, and Bacillus subtilis. In contrast, it is largely inactive against the tested Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) and fungi (Candida albicans, Saccharomyces cerevisiae). researchgate.net

###7. Preclinical In Vivo Research Models

Preclinical in vivo research models are fundamental to the evaluation of potential therapeutic compounds. These models allow for the study of a compound's biological effects in a living system, providing critical data before any potential human trials. The following sections detail the use of various animal models in the preclinical assessment of 13-Deoxycarminomycin HCl.

####7.1. Development and Characterization of Animal Models for Research

The development and characterization of appropriate animal models are crucial for obtaining relevant and translatable data in preclinical oncology research. The choice of model depends on the specific research question, with each model offering unique advantages and limitations.

#####7.1.1. Murine Leukemia Models (e.g., P-388)

Murine leukemia models, particularly the P-388 lymphocytic leukemia model, have been instrumental in the initial in vivo screening of potential anticancer agents. The P-388 leukemia cell line originated in mice and can be transplanted into recipient mice to mimic the disease.

A new biosynthetic anthracycline, identified as 13-Deoxycarminomycin, has demonstrated activity against P-388 murine leukemia. This finding was part of the initial characterization of this novel compound, which also exhibited antibacterial and cytotoxic activity in vitro. The activity in the P-388 model was a key indicator of its potential as an antitumor agent.

Interactive Data Table: In Vivo Activity of 13-Deoxycarminomycin Against P-388 Murine Leukemia

CompoundAnimal ModelCell LineObserved Activity
13-DeoxycarminomycinMurineP-388 LeukemiaActive

#####7.1.2. Cell Line Derived Xenograft (CDX) Models

No specific research findings were identified regarding the use of 13-Deoxycarminomycin HCl in Cell Line Derived Xenograft (CDX) models. CDX models involve the implantation of human cancer cell lines into immunodeficient mice and are a common tool for evaluating the efficacy of anticancer compounds against human tumors.

#####7.1.3. Patient-Derived Xenograft (PDX) Models

There is no available information from the conducted searches on the evaluation of 13-Deoxycarminomycin HCl in Patient-Derived Xenograft (PDX) models. PDX models utilize tumor tissue directly from a patient, which is then implanted into an immunodeficient mouse. These models are considered to more accurately reflect the heterogeneity and microenvironment of human tumors.

#####7.1.4. Humanized Mouse Models for Research

No data was found concerning the use of 13-Deoxycarminomycin HCl in humanized mouse models. These models involve engrafting human hematopoietic stem cells into immunodeficient mice, resulting in the development of a human-like immune system. They are particularly valuable for studying immuno-oncology agents.

####7.2. Evaluation of Biological Effects in Animal Systems

Beyond initial antitumor activity, a comprehensive evaluation of a compound's biological effects in animal systems is necessary. This includes understanding its mechanism of action, pharmacokinetics, and potential off-target effects.

Based on the available information, the primary biological effect of 13-Deoxycarminomycin observed in an animal system is its activity against P-388 murine leukemia. Detailed studies on other systemic biological effects in animal models have not been identified in the provided search results.

Analytical Methodologies for 13 Deoxycarminomycinhcl

Spectroscopic Techniques (e.g., UV-Vis, NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of 13-Deoxycarminomycin (B1664541) HCl. Each technique provides unique information about the molecule's chemical framework and properties.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the chromophore of 13-Deoxycarminomycin HCl. The characteristic tetracyclic quinone structure of anthracyclines gives rise to distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption maxima (λmax) are indicative of the conjugated π-electron system within the molecule. For anthracyclines, typical spectra show strong absorption in the UV range and characteristic bands in the visible range, which are responsible for their color. While specific λmax values for 13-Deoxycarminomycin HCl are detailed in specialized literature, the technique is routinely used to confirm the presence of the anthracycline chromophore and for quantitative analysis based on Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of 13-Deoxycarminomycin HCl, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) spectroscopy identifies the chemical environment of each hydrogen atom in the molecule. The spectrum would show characteristic signals for the aromatic protons on the tetracyclic ring, protons on the daunosamine (B1196630) sugar moiety, and the ethyl group at position C-9. Chemical shifts (δ), signal splitting patterns (multiplicity), and coupling constants (J) allow for the assignment of each proton to its specific position in the structure.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of all 26 carbons in the 13-Deoxycarminomycin structure, from the carbonyl carbons of the quinone to the methyl group of the sugar.

The comprehensive analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques (like COSY and HSQC), enables the complete and unambiguous assignment of the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of 13-Deoxycarminomycin HCl. It also provides structural information through the analysis of fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.

The expected mass spectrometric data for the free base form of 13-Deoxycarminomycin (C₂₆H₂₉NO₉) can be predicted for various adducts that may be observed.

Adduct TypePredicted m/z (mass-to-charge ratio)
[M+H]⁺500.1915
[M+Na]⁺522.1735
[M+K]⁺538.1474
[M-H]⁻498.1769

This interactive table displays the predicted mass-to-charge ratios for different adducts of 13-Deoxycarminomycin.

Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions by inducing the dissociation of a selected precursor ion (e.g., the [M+H]⁺ ion). This fragmentation pattern serves as a molecular fingerprint, enhancing the certainty of identification. A common fragmentation pathway for anthracyclines is the cleavage of the glycosidic bond, resulting in the separation of the aglycone and the sugar moiety.

Chromatographic Separation Methods (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are essential for separating 13-Deoxycarminomycin HCl from impurities, related compounds, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis of anthracyclines nih.govnih.gov. Reversed-phase HPLC (RP-HPLC) is typically employed, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase.

A typical HPLC method for the analysis of anthracyclines, including 13-Deoxycarminomycin, would involve the following components nih.govnih.govtandfonline.com:

ParameterTypical Condition
ColumnReversed-phase C18 or Phenyl (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
ElutionIsocratic or gradient elution
Flow Rate0.5 - 1.5 mL/min
DetectionUV-Vis detector set at one of the absorption maxima (e.g., 254 nm) or a fluorescence detector (excitation ~470 nm, emission ~550 nm)

This interactive table outlines typical parameters for the HPLC analysis of anthracyclines.

The high fluorescence of the anthracycline ring structure makes fluorescence detection particularly sensitive for quantitative analysis nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, especially in complex matrices like biological fluids, HPLC is coupled with tandem mass spectrometry (LC-MS/MS) nih.govunimi.it. This technique combines the separation power of HPLC with the precise detection and identification capabilities of MS/MS. The method involves separating the analyte chromatographically, followed by ionization (commonly electrospray ionization - ESI) and detection using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored, providing exceptional specificity and minimizing interferences from the matrix.

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties nih.gov. For 13-Deoxycarminomycin HCl, derivatization strategies can be employed to enhance its detectability, particularly in HPLC with UV-Vis or fluorescence detection.

The primary target for derivatization on the 13-Deoxycarminomycin molecule is the primary amine group on the daunosamine sugar. This functional group can react with various reagents to attach a chromophore or fluorophore, thereby significantly increasing the molar absorptivity or fluorescence quantum yield.

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives nih.govthermofisher.com.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, highly fluorescent derivatives thermofisher.comlibretexts.org.

Dansyl Chloride (DNS-Cl): Forms fluorescent sulfonamide adducts with primary and secondary amines libretexts.org.

Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives that have strong UV absorbance rsc.org.

This pre-column derivatization process can dramatically lower the limits of detection and quantification, making it possible to measure trace amounts of the compound. The choice of derivatizing agent depends on the specific analytical requirements, such as the desired sensitivity and the compatibility with the chosen chromatographic system nih.govrsc.org.

Future Research and Translational Horizons for 13-Deoxycarminomycin HCl

The therapeutic landscape of oncology is in a constant state of evolution, driven by the pursuit of more effective and selective anticancer agents. Within this dynamic field, the anthracycline antibiotic 13-Deoxycarminomycin hydrochloride stands as a compound of significant interest. While its primary recognition comes from its role as a crucial intermediate in the biosynthesis of the widely used chemotherapeutic drugs daunorubicin (B1662515) and doxorubicin (B1662922), emerging research is beginning to illuminate its own potential as a bioactive molecule. This article delves into the future research directions and translational perspectives for 13-Deoxycarminomycin HCl, focusing on the elucidation of novel molecular targets, the development of enhanced analogs, the integration of advanced computational methodologies, and the exploration of innovative combination therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.